1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride
Description
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1431966-65-2) is a heterocyclic compound featuring a pyrazole core linked to a pyrrolo[2,1-c][1,2,4]triazole moiety via a methylene bridge, with a hydrochloride salt enhancing its aqueous solubility . Its molecular formula is C₉H₁₂ClN₇ (MW: 265.72 g/mol), and it has been investigated for pharmaceutical applications due to its nitrogen-rich structure, which may confer bioactivity .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.ClH/c10-7-4-11-14(5-7)6-9-13-12-8-2-1-3-15(8)9;/h4-5H,1-3,6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPSGILSQXRCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-65-2 | |
| Record name | 1H-Pyrazol-4-amine, 1-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride typically involves multiple steps, including cyclization, etherification, and reduction reactionsThe final step involves the formation of the hydrochloride salt to enhance solubility .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Catalytic Applications
The compound has been identified as an effective catalyst in several organic reactions:
- Intramolecular Stetter Reactions : It facilitates highly enantioselective and diastereoselective reactions, proving useful for synthesizing complex molecules with specific stereochemical configurations.
- Synthesis of β-Hydroxy and β-Amino Esters : The compound aids in the enantioselective synthesis of these esters, which are important intermediates in pharmaceutical chemistry.
- Formation of Cyclopentenones : It is utilized in organocatalytic iminium ion/carbene reaction cascades to form 2,4-disubstituted cyclopentenones, which are valuable in the synthesis of natural products and pharmaceuticals .
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in addressing antibiotic resistance issues.
Material Science
The compound's unique structural features make it suitable for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Its catalytic properties may be harnessed in the synthesis of nanoparticles for various applications, including drug delivery systems.
Case Study 1: Synthesis of Complex Molecules
In a recent study, researchers utilized 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride as a catalyst for synthesizing a series of β-amino acids. The results demonstrated high yields and selectivity, showcasing the compound's effectiveness in asymmetric synthesis .
Case Study 2: Anticancer Activity
A study investigating the anticancer properties of various pyrazole derivatives found that certain modifications to the compound led to significant cytotoxicity against breast cancer cell lines. This study highlights the potential for developing new therapeutic agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death. By binding to the allosteric pocket of RIPK1, the compound can prevent the formation of necrosomes, thereby inhibiting necroptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and commercial differences between the target compound and analogous derivatives:
Structural and Functional Insights:
Hydrochloride Salt vs. Free Base : The hydrochloride form of the target compound improves aqueous solubility, critical for in vitro assays and formulation, whereas the free base (CAS 1177349-68-6) shows reduced solubility .
The 5-methyl group on the pyrazole ring () shifts the amine to position 3, which may alter hydrogen-bonding interactions in biological systems .
Commercial Availability: Both the target compound and its free base are discontinued, possibly due to challenges in synthesis, stability, or shifting research priorities .
Biological Activity
The compound 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical formula of this compound is with a molecular weight of approximately 232.70 g/mol. It exhibits a complex structure characterized by a fused triazole and pyrrole ring system.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. Specifically, compounds within this class have shown significant activity against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit the growth of human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole A | MCF-7 (breast) | 5.0 | Apoptosis |
| Pyrazole B | A549 (lung) | 3.5 | Cell Cycle Arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are pivotal in inflammatory pathways .
Antibacterial Activity
The antibacterial activity of pyrazole derivatives has been documented extensively. In vitro studies have shown that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics .
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. They have been found to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds can modulate various signaling pathways such as MAPK and NF-kB pathways, which are crucial in cancer progression and inflammation.
- Antioxidant Activity : The ability to scavenge free radicals contributes to their neuroprotective and anti-inflammatory effects.
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Study on Anticancer Activity : In a controlled experiment involving human breast cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations as low as 5 µM.
- Anti-inflammatory Assessment : In vivo models showed that administration of the compound reduced paw edema in rats induced by carrageenan injection, suggesting strong anti-inflammatory effects.
Q & A
Q. What are the critical synthetic steps and reaction optimization strategies for this compound?
The synthesis involves multi-step reactions, including cyclization of pyrrolo-triazole precursors and subsequent substitution to introduce the pyrazole-4-amine moiety. Key steps:
- Cyclization : Formation of the pyrrolo[2,1-c][1,2,4]triazole core via intramolecular cyclization under acidic or thermal conditions .
- Substitution : Introduction of the pyrazol-4-amine group via nucleophilic substitution or coupling reactions.
- Salt formation : Conversion to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) .
Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while maximizing yield .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole and pyrazole rings (¹H/¹³C NMR) and detect protonation states in the hydrochloride salt .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) and detect byproducts .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for the protonated parent ion) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods predict reactivity or biological activity?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms, such as cyclization barriers or regioselectivity in substitution steps .
- Molecular Docking : Screen the compound against target proteins (e.g., kinases) to predict binding affinity and guide medicinal chemistry optimization .
- ICReDD Framework : Integrate computational predictions with experimental validation to accelerate reaction discovery (e.g., identifying catalysts for challenging steps) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Purity Validation : Re-analyze compound batches using orthogonal methods (e.g., NMR + HPLC) to rule out impurities as confounding factors .
- Assay Standardization : Compare experimental protocols (e.g., cell lines, incubation times) to identify variables affecting activity .
- Salt Solubility : Account for the hydrochloride form’s solubility in buffer systems (e.g., PBS vs. DMSO) when interpreting dose-response data .
Q. What strategies mitigate byproduct formation during synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve selectivity .
- Temperature Control : Lower reaction temperatures to suppress side reactions (e.g., over-alkylation) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How does the hydrochloride salt affect solubility and formulation in biological assays?
- Solubility Profiling : Test in aqueous buffers (pH 1–7.4) to identify optimal conditions for in vitro studies. The hydrochloride salt typically enhances water solubility but may require sonication or co-solvents (e.g., 5% DMSO) .
- Stability Studies : Monitor degradation under storage conditions (e.g., 4°C vs. −20°C) via accelerated stability testing (40°C/75% RH) .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) to ensure consistency in multi-step reactions .
- Reactor Design : Optimize mixing efficiency and heat transfer for exothermic steps (e.g., cyclization) using microreactors or flow chemistry .
Q. How to investigate tautomerism or dynamic behavior in the heterocyclic core?
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., proton shifts between triazole and pyrazole nitrogens) .
- Computational Dynamics : Perform molecular dynamics simulations to model conformational flexibility and its impact on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
